molecular formula C12H19NO2 B1276718 N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine CAS No. 57010-78-3

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

Cat. No. B1276718
CAS RN: 57010-78-3
M. Wt: 209.28 g/mol
InChI Key: LXFGWCHPPYFMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine is a chemical structure that is related to various research areas, including the synthesis of novel compounds with potential therapeutic applications, the study of receptor binding affinities, and the investigation of metabolic pathways involving monoamine oxidase and deaminase enzymes. The compound's structure includes a 3,4-dimethoxyphenyl group, which is a common moiety in bioactive molecules, and an N-methylamine group, which is relevant to the study of metabolic reactions and receptor interactions 10.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines has been reported, with a focus on their binding affinity at sigma receptors . Another study describes the synthesis of N-methylmelamines, which are important for manufacturing polymers with reduced carcinogenicity . Additionally, the preparation of N-[11C]methyl-2,5-dimethoxy-4-bromo-amphetamine through a methylation reaction highlights the synthetic approach for labeling compounds for receptor studies . These studies provide insights into the synthetic strategies that could be applied to the synthesis of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine has been characterized using various spectroscopic techniques. For example, the vibrational assignments of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine were made using infrared and Raman spectroscopy . The crystal structure and hydrogen-bonding characteristics of a related benzoxazine dimer were elucidated using X-ray crystallography and FT-IR spectroscopy . These studies demonstrate the importance of molecular structure analysis in understanding the properties and potential interactions of such compounds.

Chemical Reactions Analysis

The reactivity of compounds containing the N-methyl group has been investigated, particularly in the context of metabolic reactions. The inhibition of monoamine oxidase by 3,4-dimethoxyphenethylamine derivatives has been studied, revealing the impact of structural modifications on enzyme activity . Furthermore, the metabolic formation of methylamine and dimethylamine from drugs containing the N-methyl group has been examined, providing insights into the deamination processes . These findings are relevant to the chemical reactions that N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine may undergo in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylated compounds have been characterized in several studies. The solubility, melting points, and pKb values of N-methylmelamines were determined, showing the influence of amino and methylamino groups on these properties . Additionally, the liquid chromatographic and mass spectral analysis of N-substituted analogues of 3,4-methylenedioxyamphetamine provided insights into the separation and identification of such compounds . These analyses are crucial for understanding the behavior of N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine in different environments and for its potential applications.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives : This compound has been utilized in synthesizing novel derivatives, such as 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, with applications in creating novel compounds with specific substituents (A. A. Aghekyan et al., 2009).

  • Antiulcer Activity : Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have shown significant antiulcer activity, suggesting potential therapeutic applications (T. Hosokami et al., 1992).

Pharmaceutical Research

  • Sigma-2 Receptor Ligands : Research has been conducted on polyamines based on derivatives of this compound for their binding characteristics at sigma-1 and sigma-2 receptor subtypes. This indicates its potential in the development of drugs targeting these receptors (B. de Costa et al., 1994).

Chemical and Biochemical Studies

  • Metabolic Studies : Studies on the metabolism of related compounds, focusing on the role of cytochrome P450 enzymes, have provided insights into the metabolic pathways and drug-drug interactions of these compounds (L. M. Nielsen et al., 2017).

  • Inhibition of Monoamine Oxidase : Derivatives have been studied for their ability to inhibit monoamine oxidase, an enzyme relevant in neurotransmitter regulation (W. Keller & G. Ferguson, 1977).

  • Chemical Analysis Techniques : The development of chromatographic methods for the analysis of derivatives, highlighting its relevance in forensic science and drug testing (Benny J. Lum et al., 2016).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3/h6-7,9,13H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFGWCHPPYFMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427905
Record name N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine

CAS RN

57010-78-3
Record name N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-chloro-3'4'-dimethoxyhexanophenone and N-methyl-homoveratrylamine. 2-(3,4-Dimethoxyphenyl)-N-[3,4-dimethoxyphenyl)-propyl]-N-methyl-m-dithiane-2-propylamine oxalate (1:1) of melting point 116°-118° C. (from acetone); starting from 1,3-propanedithiol and 3',4'-dimethoxy-4-[[(3,4-dimethoxyphenyl)-propyl]-methylamino]-butyrophenone, obtained from 3,4-dimethoxy-γ-chlorobutyrophenone and 3-(3,4-dimethoxyphenyl)-N-methylpropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methyl-m-dithiane-2-propylamine oxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3',4'-dimethoxy-4-[[(3,4-dimethoxyphenyl)-propyl]-methylamino]-butyrophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.